molecular formula C12H17NO B2486614 2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2153920-87-5

2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol

Cat. No. B2486614
CAS RN: 2153920-87-5
M. Wt: 191.274
InChI Key: KHVBBKUVVDEHKC-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol, also known as DMXB-A, is a chemical compound that has been widely studied for its potential use in treating various neurological disorders. This compound belongs to the class of compounds known as cholinergic agonists, which are substances that activate or enhance the activity of the neurotransmitter acetylcholine in the brain. In

Scientific Research Applications

Non-Steroidal Anti-Inflammatory Drug (NSAID)

HDMPA exhibits potential as an NSAID due to its structural similarity to anthranilic acids. These nitrogen isosteres of salicylic acid play a crucial role in managing inflammation and pain. Classic anthranilic acid NSAIDs include mefenamic acid, meclofenamic acid, and chlofenamic acid. HDMPA’s anti-inflammatory properties make it a candidate for therapeutic use in conditions like arthritis and other inflammatory disorders .

Polymorphism and Crystal Forms

HDMPA’s intrinsic conformational flexibility leads to polymorphism, meaning it can exist in multiple crystal forms. Researchers have discovered two new forms (II and III) through solution growth and thermal treatment. Form II converts into form III upon heating. Understanding the stability, lattice energies, and intermolecular interactions of these forms is essential for crystal engineering and drug formulation .

properties

IUPAC Name

2-(2,5-dimethylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-3-4-9(2)11(7-8)13-10-5-6-12(10)14/h3-4,7,10,12-14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVBBKUVVDEHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol

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